2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound classified as a piperidine derivative. Its molecular formula is , and it has a molecular weight of 247.76 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of analgesics and other therapeutic agents .
The synthesis of 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one involves several methods, typically employing chlorination and piperidine chemistry. One common route includes the reaction of 4-(methoxymethyl)-4-methylpiperidine with a suitable chlorinated butanone precursor.
The molecular structure of 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one can be represented using various chemical notation systems:
Property | Value |
---|---|
IUPAC Name | 2-chloro-1-[4-(methoxymethyl)-4-methylpiperidin-1-yl]butan-1-one |
InChI | InChI=1S/C12H22ClNO2/c1-4-10(13)11(15)14-7-5-12(2,6-8-14)9-16-3/h10H,4-9H2,1-3H3 |
InChI Key | BFGYDIXKFSVMCL-UHFFFAOYSA-N |
Canonical SMILES | CCC(C(=O)N1CCC(CC1)(C)COC)Cl |
This structure indicates the presence of a piperidine ring, a butanone moiety, and a chlorine substituent, which are essential for its pharmacological properties .
2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one is primarily linked to its interaction with specific receptors in the central nervous system.
This compound may act as an analgesic by modulating neurotransmitter systems, potentially influencing opioid receptors or other pain pathways. Research indicates that derivatives of chlorinated piperidines exhibit antinociceptive properties, suggesting that this compound might similarly affect pain perception through receptor binding and signal transduction processes .
The physical and chemical properties of 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one include:
These properties are critical for understanding its behavior in biological systems and during synthesis processes .
2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one has potential applications primarily in scientific research:
This compound exemplifies the ongoing research into piperidine derivatives for therapeutic applications, highlighting its relevance in drug discovery and development .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4